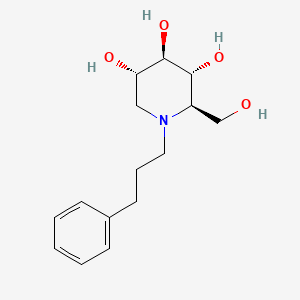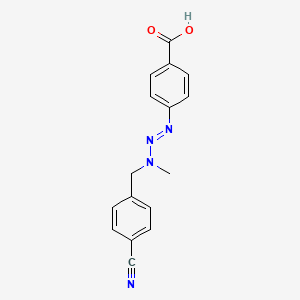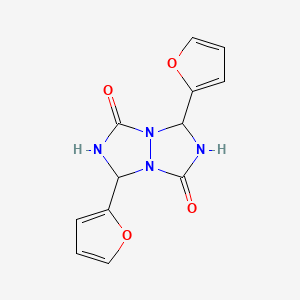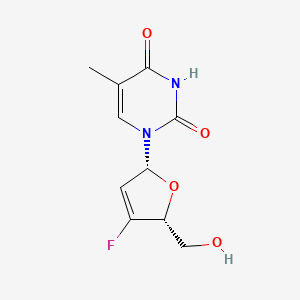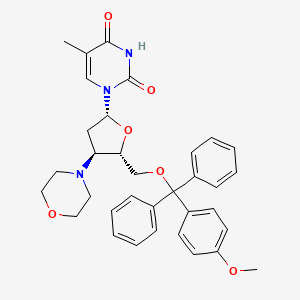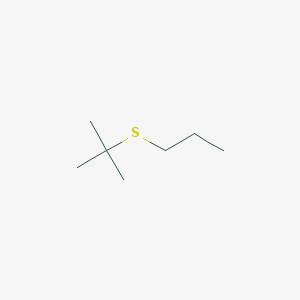
Tert-butyl propyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Butyl propyl sulfide, also known as tert-butyl propyl sulfide, is an organic compound with the molecular formula C7H16S. It is a sulfide, which means it contains a sulfur atom bonded to two carbon atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
t-Butyl propyl sulfide can be synthesized through the reaction of tert-butyl chloride with propyl mercaptan in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in propyl mercaptan attacks the carbon atom in tert-butyl chloride, displacing the chloride ion.
Industrial Production Methods
In industrial settings, t-Butyl propyl sulfide can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common bases used in the reaction include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as ethanol or methanol.
Análisis De Reacciones Químicas
Types of Reactions
t-Butyl propyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
t-Butyl propyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of lubricants, antioxidants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which t-Butyl propyl sulfide exerts its effects depends on the specific reaction or application. In general, the sulfur atom in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is central to its reactivity and applications in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl propyl sulfide
- Ethyl propyl sulfide
- Isopropyl propyl sulfide
Uniqueness
t-Butyl propyl sulfide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity. This steric effect can make t-Butyl propyl sulfide less reactive in certain nucleophilic substitution reactions compared to its less bulky analogs.
Propiedades
Número CAS |
926-40-9 |
|---|---|
Fórmula molecular |
C7H16S |
Peso molecular |
132.27 g/mol |
Nombre IUPAC |
2-methyl-2-propylsulfanylpropane |
InChI |
InChI=1S/C7H16S/c1-5-6-8-7(2,3)4/h5-6H2,1-4H3 |
Clave InChI |
MTVMGLPBDYLGDV-UHFFFAOYSA-N |
SMILES canónico |
CCCSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




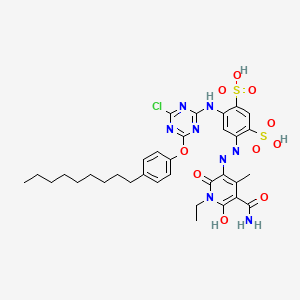

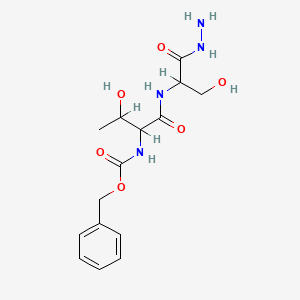

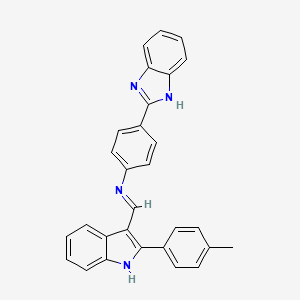
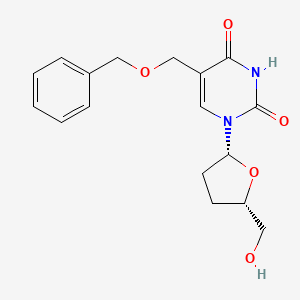
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
